molecular formula C11H7F3N2O B1452607 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1172278-17-9

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

Cat. No. B1452607
CAS RN: 1172278-17-9
M. Wt: 240.18 g/mol
InChI Key: RIMOQNXDOVWXGJ-UHFFFAOYSA-N
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Description

“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is a chemical compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a pyrazole ring with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is a solid at room temperature . It has a melting point of 69-70°C .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceuticals due to the presence of the trifluoromethyl group, which is known to enhance the biological activity of drugs . It serves as a precursor in the development of molecules with potential therapeutic effects, such as antidiabetic, antimicrobial, and anti-inflammatory agents .

Organic Synthesis

In organic chemistry, it acts as an intermediate for synthesizing pyrazole derivatives. These derivatives are crucial in creating compounds with diverse biological activities, which are integral to drug discovery programs .

Material Science

The trifluoromethyl group within this compound contributes to the development of materials with unique properties, such as increased thermal stability and chemical resistance, which are valuable in creating advanced materials for various industrial applications .

Analytical Chemistry

It’s used in analytical chemistry for developing novel detection methods. The compound’s structure allows for the creation of sensitive and selective sensors that can detect various analytes, which is essential for environmental monitoring and quality control processes .

Agrochemicals

The compound finds application in the agrochemical industry as well. Its derivatives are used in the synthesis of pesticides and herbicides, contributing to crop protection and yield improvement .

Biochemistry

In biochemistry, this compound is involved in studying enzyme reactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators, helping to elucidate the biochemical mechanisms of various biological processes .

Medicinal Chemistry

It is also significant in medicinal chemistry, where it is used to design and synthesize new drug candidates. The compound’s ability to interact with various biological targets makes it a valuable tool for developing treatments for diseases .

Environmental Science

Lastly, in environmental science, this compound’s derivatives are explored for their potential use in pollution control and environmental remediation, owing to their reactivity and ability to form stable complexes with pollutants .

Safety And Hazards

“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is considered hazardous. It is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use of personal protective equipment is recommended when handling this compound .

properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10-5-6-16(15-10)9-3-1-8(7-17)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMOQNXDOVWXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

CAS RN

1172278-17-9
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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